molecular formula C24H28N2O3 B145417 Naftopidil, (S)- CAS No. 127931-16-2

Naftopidil, (S)-

Número de catálogo: B145417
Número CAS: 127931-16-2
Peso molecular: 392.5 g/mol
Clave InChI: HRRBJVNMSRJFHQ-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naftopidil, (S)- is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naftopidil, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naftopidil, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil is widely recognized for its effectiveness in treating BPH, particularly in relieving LUTS. Research indicates that it may provide superior outcomes compared to other alpha-blockers such as tamsulosin.

Efficacy Studies

  • Comparative Effectiveness : A study demonstrated that naftopidil and tamsulosin were equally effective in managing LUTS due to BPH. However, naftopidil exhibited an earlier onset of action, with significant improvements observed in the International Prostate Symptom Score (IPSS) within two weeks of treatment (p = 0.003) .
  • Symptom Relief : Naftopidil significantly improved storage symptoms and quality of life metrics in patients with predominant storage issues .
StudyFindings
Takahashi et al. (2012)Naftopidil improved IPSS scores significantly compared to baselineEffective for LUTS management
UroToday Clinical StudyBoth drugs reduced IPSS, but naftopidil had a quicker responseNaftopidil may be preferred for rapid symptom relief

Anti-Cancer Potential

Recent studies have explored the repurposing of naftopidil as a potential anti-cancer agent. Its mechanism involves inhibiting cell proliferation across various cancer cell lines.

Mechanistic Insights

  • Cell Cycle Arrest : Naftopidil has been shown to induce G0/G1 phase arrest in renal cancer cells, reducing cyclin-dependent kinase-2 (Cdk-2) expression, which is crucial for cell cycle progression .
  • Anti-Proliferative Effects : It has demonstrated dose-dependent anti-proliferative effects on colon adenocarcinoma and ovarian cancer cell lines . Additionally, naftopidil reduced the secretion of IL-6 from prostate stroma fibroblasts, suggesting interference with tumor-stroma interactions .
Cancer TypeEffect ObservedReference
Renal CancerCell cycle arrest and reduced proliferation
Ovarian CancerAnti-proliferative effects in malignant cells
Prostate CancerReduced growth factor secretion from stroma

Management of Ureteral Stent Discomfort

Naftopidil's application extends to alleviating discomfort associated with double-J ureteral stents. A clinical trial evaluated its efficacy compared to a control group.

Clinical Findings

  • Postoperative Symptoms : The use of naftopidil did not significantly reduce overall discomfort scores but showed improvements in specific symptoms like nocturia and urgency .
  • Pain Management : Patients receiving naftopidil reported lower incidences of inguinal pain compared to the control group (14% vs. 34.7%, p = 0.026) .
Study AspectNaftopidil GroupControl GroupSignificance
Overall USSQ Score29.2330.90p = 0.299
Inguinal Pain Incidence14%34.7%p = 0.026
Analgesics Used (tablets)5.467.55p = 0.349

Propiedades

Número CAS

127931-16-2

Fórmula molecular

C24H28N2O3

Peso molecular

392.5 g/mol

Nombre IUPAC

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1

Clave InChI

HRRBJVNMSRJFHQ-FQEVSTJZSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

SMILES isomérico

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O

SMILES canónico

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.